molecular formula C9H6BrN3O4S B454501 4-BROMO-1H-PYRAZOL-1-YL (3-NITROPHENYL) SULFONE

4-BROMO-1H-PYRAZOL-1-YL (3-NITROPHENYL) SULFONE

Cat. No.: B454501
M. Wt: 332.13g/mol
InChI Key: PCGCKIKTSYMADE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-1H-PYRAZOL-1-YL (3-NITROPHENYL) SULFONE: is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a nitrophenyl sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-1H-PYRAZOL-1-YL (3-NITROPHENYL) SULFONE typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products:

    Substitution: Various substituted pyrazoles.

    Reduction: Amino derivatives.

    Oxidation: Pyrazole N-oxides.

Mechanism of Action

The mechanism of action of 4-BROMO-1H-PYRAZOL-1-YL (3-NITROPHENYL) SULFONE involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitrophenyl sulfone groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-BROMO-1H-PYRAZOL-1-YL (3-NITROPHENYL) SULFONE is unique due to the presence of both the bromine atom and the nitrophenyl sulfone group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H6BrN3O4S

Molecular Weight

332.13g/mol

IUPAC Name

4-bromo-1-(3-nitrophenyl)sulfonylpyrazole

InChI

InChI=1S/C9H6BrN3O4S/c10-7-5-11-12(6-7)18(16,17)9-3-1-2-8(4-9)13(14)15/h1-6H

InChI Key

PCGCKIKTSYMADE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)N2C=C(C=N2)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N2C=C(C=N2)Br)[N+](=O)[O-]

Origin of Product

United States

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